molecular formula C37H52ClN3O11 B1231778 [(16E,18E)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-[methyl(2-methylpropanoyl)amino]butanoate CAS No. 78987-26-5

[(16E,18E)-11-Chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-[methyl(2-methylpropanoyl)amino]butanoate

Cat. No. B1231778
CAS RN: 78987-26-5
M. Wt: 750.3 g/mol
InChI Key: YWPAUAPPLXSIDN-SUZRTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex given its size and the variety of functional groups present. It seems to be related to Maytansine, a molecule with a complex structure that includes multiple rings and functional groups .

Mechanism of Action

If this compound is indeed related to Maytansine, it may share its mechanism of action. Maytansine is known to work by inhibiting microtubule assembly, which is crucial for cell division . This makes it effective against rapidly dividing cells, such as cancer cells.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. If it’s related to Maytansine, it could potentially be cytotoxic and therefore hazardous . Always refer to the relevant Material Safety Data Sheet (MSDS) for information on safety and handling.

properties

CAS RN

78987-26-5

Molecular Formula

C37H52ClN3O11

Molecular Weight

750.3 g/mol

IUPAC Name

[(16E,18E)-11-chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-[methyl(2-methylpropanoyl)amino]butanoate

InChI

InChI=1S/C37H52ClN3O11/c1-19(2)34(45)40(7)21(4)14-30(43)51-28-17-29(42)41(8)24-15-23(16-25(48-9)31(24)38)32(44)20(3)12-11-13-27(49-10)37(47)18-26(50-35(46)39-37)22(5)33-36(28,6)52-33/h11-13,15-16,19,21-22,26-28,32-33,44,47H,14,17-18H2,1-10H3,(H,39,46)/b13-11+,20-12+

InChI Key

YWPAUAPPLXSIDN-SUZRTUOYSA-N

Isomeric SMILES

CC1C2CC(C(/C=C/C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)N(C)C(=O)C(C)C)C)O)\C)OC)(NC(=O)O2)O

SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)N(C)C(=O)C(C)C)C)O)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)N(C)C(=O)C(C)C)C)O)C)OC)(NC(=O)O2)O

synonyms

trewiasine

Origin of Product

United States

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